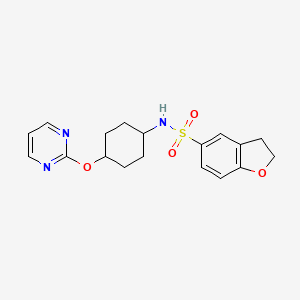

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJFYQQITHCJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions:

Formation of the Pyrimidin-2-yloxy Group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate alcohol or phenol under basic conditions to form the pyrimidin-2-yloxy group.

Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods, followed by functionalization to introduce the desired substituents.

Attachment of the Pyrimidin-2-yloxy Group to the Cyclohexyl Ring: This step involves the nucleophilic substitution reaction between the pyrimidin-2-yloxy group and the cyclohexyl ring, typically under basic or catalytic conditions.

Synthesis of the Dihydrobenzofuran-5-sulfonamide Moiety: This involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by sulfonamide formation through the reaction with a sulfonyl chloride or sulfonic acid derivative.

Final Coupling Reaction: The final step involves coupling the pyrimidin-2-yloxycyclohexyl intermediate with the dihydrobenzofuran-5-sulfonamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., basic, acidic, or catalytic).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates, leading to changes in their activity or function.

Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Research Implications and Hypotheses

- Solubility vs. Stability : The dihydrobenzofuran-sulfonamide may balance solubility (via aromaticity) and stability (via sulfonamide acidity) better than trifluoromethanesulfonamides .

- Stereochemical Advantages: The (1r,4r) configuration of the cyclohexyl group could improve target binding compared to non-stereospecific analogues .

Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C18H21N3O4S

- Molecular Weight : 375.4 g/mol

- PubChem CID : 91626347

The biological activity of this compound may be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the pyrimidine and sulfonamide groups suggests potential inhibition of enzymes involved in metabolic pathways.

Potential Biological Activities

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the compound's therapeutic potential in inflammatory diseases.

- Antimicrobial Properties : The compound's structure suggests possible antimicrobial activity against a range of pathogens, similar to other compounds containing pyrimidine derivatives.

In Vitro Studies

Research indicates that this compound has shown promising results in vitro:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia L1210 | 7 x 10^-6 | 50% growth inhibition |

| Mammary Carcinoma TA3 | 5 x 10^-5 | Significant growth inhibition |

These findings highlight the compound's potential as an antitumor agent.

Case Studies

A study conducted on the pharmacological effects of related compounds demonstrated that those containing sulfonamide groups exhibited enhanced bioactivity against cancer cells. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.

Discussion

The unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds. Further exploration into its mechanism of action and potential therapeutic applications is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.